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Compound of Interest

Compound Name: Velmupressin acetate

Cat. No.: B612725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of velmupressin acetate's selectivity for its primary

target, the vasopressin V2 receptor (V2R), against other closely related receptors, namely the

vasopressin V1a (V1aR), vasopressin V1b (V1bR), and oxytocin (OTR) receptors. The

information presented herein is supported by experimental data to aid in the evaluation of

velmupressin acetate for research and development purposes.

Velmupressin acetate is a potent and selective agonist of the vasopressin V2 receptor, with

EC50 values of 0.07 nM for the human V2R and 0.02 nM for the rat V2R.[1][2] Its high affinity

and selectivity for the V2R are critical for its therapeutic potential in treating conditions such as

diabetes insipidus and nocturnal polyuria, by promoting water reabsorption in the kidneys.

Comparative Receptor Activity
The following table summarizes the in vitro activity of velmupressin acetate at the human V2,

V1a, V1b, and oxytocin receptors. This data is essential for understanding the compound's

selectivity profile and predicting its potential on- and off-target effects.
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Receptor Ligand
Assay
Type

Species
Activity
(EC50/Ki)

Selectivit
y (fold vs.
hV2R)

Referenc
e

V2R
Velmupres

sin Acetate

Functional

(cAMP)
Human 0.07 nM 1 [1]

V2R
Velmupres

sin Acetate

Functional

(cAMP)
Rat 0.02 nM N/A [1]

V1aR
Velmupres

sin Acetate
Functional Human >1000 nM >14,285 [3]

V1bR
Velmupres

sin Acetate
Functional Human 110 nM 1,571 [1]

OTR
Velmupres

sin Acetate
Functional Human >1000 nM >14,285 [3]

Experimental Protocols
The data presented in this guide was generated using established in vitro pharmacological

assays. The following is a generalized description of the methodologies typically employed for

determining the selectivity profile of compounds like velmupressin acetate.

Radioligand Binding Assays (for Ki determination)
Radioligand binding assays are utilized to determine the affinity of a test compound for a

specific receptor.

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

target receptor (hV1aR, hV1bR, hV2R, or hOTR).

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated

with the cell membranes in the presence of varying concentrations of the test compound

(velmupressin acetate).

Separation: The bound and free radioligand are separated by rapid filtration.
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Detection: The amount of radioactivity bound to the membranes is quantified using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Functional Assays (for EC50 determination)
Functional assays measure the biological response elicited by a compound upon binding to its

receptor.

Cell Culture: Cells stably expressing the receptor of interest are cultured and seeded in

microplates.

Compound Addition: The cells are treated with increasing concentrations of the test

compound.

Signal Transduction Measurement:

For V2R (Gs-coupled): Intracellular cyclic adenosine monophosphate (cAMP) levels are

measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or

ELISA (Enzyme-Linked Immunosorbent Assay).

For V1aR, V1bR, and OTR (Gq/11-coupled): Intracellular calcium mobilization is

measured using a fluorescent calcium indicator dye and a fluorescence plate reader.

Data Analysis: Dose-response curves are generated, and the concentration of the compound

that produces 50% of the maximal response (EC50) is calculated.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the V2, V1a/V1b, and oxytocin

receptors, as well as a typical experimental workflow for selectivity profiling.
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V2 Receptor (Gs-coupled)

V1a/V1b & Oxytocin Receptors (Gq-coupled)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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